

Technical Guide: Methyl 2-methoxy-3-hydroxypropionate

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Compound of Interest

Compound Name: *methyl 3-hydroxy-2-methoxypropanoate*

CAS No.: 130427-16-6

Cat. No.: B6238009

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Synonyms, Synthesis, and Structural Identification

Executive Summary

Methyl 2-methoxy-3-hydroxypropionate (CAS: 130427-16-6) is a specialized chiral building block used in the synthesis of complex pharmaceutical intermediates, particularly for nucleoside analogs and polyketide-derived drugs.^[1] It is structurally characterized by a propionate backbone with a methoxy group at the

-position (C2) and a hydroxyl group at the

-position (C3).

Critical Distinction: Researchers must distinguish this compound from its regioisomer, Methyl 3-methoxy-2-hydroxypropionate (CAS: 54927-70-7), which is more commonly encountered as a derivative of serine or glyceric acid. Confusing these two isomers can lead to failed convergent synthesis steps due to orthogonal reactivity at the C2 and C3 positions.

Chemical Identity & Synonyms

Precise nomenclature is vital for sourcing and database verification. The table below consolidates the authoritative identifiers for the target compound.

Table 1: Chemical Identifiers

Identifier Type	Value	Notes
Common Name	Methyl 2-methoxy-3-hydroxypropionate	Target Compound
IUPAC Name	Methyl 3-hydroxy-2-methoxypropanoate	Preferred IUPAC
CAS Registry Number	130427-16-6	Racemic / Unspecified
Isomer CAS (Regio)	54927-70-7	Methyl 2-hydroxy-3-methoxypropanoate (Caution)
Molecular Formula	C H O	MW: 134.13 g/mol
SMILES	<chem>COC(=O)C(CO)OC</chem>	
InChI Key	ATCCIZURPPEVIZ- UHFFFAOYSA-N	(Example for racemate)

Synonym List for Database Searching

- Systematic: Propanoic acid, 3-hydroxy-2-methoxy-, methyl ester[1][2][3][4][5]
- Inverted: 2-Methoxy-3-hydroxypropionic acid methyl ester
- Derivative-based: Methyl 2-O-methylglycerate (Note: "Glycerate" implies 2,3-dihydroxy; 2-O-methyl specifies the position).

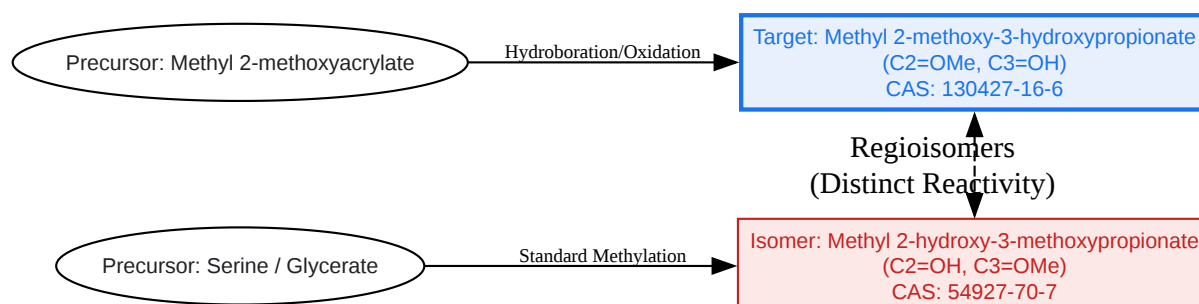
Structural Analysis & Isomerism

The reactivity of methyl 2-methoxy-3-hydroxypropionate is defined by the electronic environment of its functional groups.

- C2 (Alpha) Position: The methoxy group is an electron-donating group by resonance but withdrawing by induction. It stabilizes the -proton less than a hydroxyl group would, making racemization slightly slower than in the 2-hydroxy analog.
- C3 (Beta) Position: The primary hydroxyl group is sterically unhindered, making it a prime target for chain extension (e.g., Appel reaction, Tosylation, or Mitsunobu coupling).

Visualizing the Isomers

The following diagram illustrates the structural difference between the target compound and its common isomer.



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Figure 1: Structural comparison of the target 2-methoxy compound versus the 3-methoxy isomer, highlighting distinct synthetic origins.

Synthesis Methodologies

Two primary routes exist for synthesizing Methyl 2-methoxy-3-hydroxypropionate. The choice depends on the required stereochemistry (Enantiopure vs. Racemic).

Route A: Selective Alkylation (Chiral Pool Strategy)

This route is preferred when a specific enantiomer (e.g., from L-Serine or D-Tartaric acid derived glycerates) is required. It uses a protection-deprotection strategy to target the secondary alcohol.

Protocol:

- Starting Material: Methyl (S)-2,3-dihydroxypropanoate (Methyl Glycerate).
- Step 1 (Protection): Selective protection of the primary C3-hydroxyl using a bulky silyl ether (TBDMS-Cl) or Trityl chloride (Trt-Cl).
 - Reagents: TBDMS-Cl, Imidazole, DCM, 0°C.
 - Mechanism:[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[6\]](#)[\[7\]](#) Steric hindrance directs protection to the primary alcohol.
- Step 2 (Methylation): Alkylation of the remaining C2-hydroxyl.
 - Reagents: MeI (Methyl Iodide), Ag
O (Silver Oxide) or NaH (Sodium Hydride).
 - Note: Ag
O is preferred to prevent racemization at the chiral center.
- Step 3 (Deprotection): Removal of the C3 protecting group.
 - Reagents: TBAF (for TBDMS) or dilute HCl/MeOH.
 - Result: Methyl (S)-2-methoxy-3-hydroxypropionate.

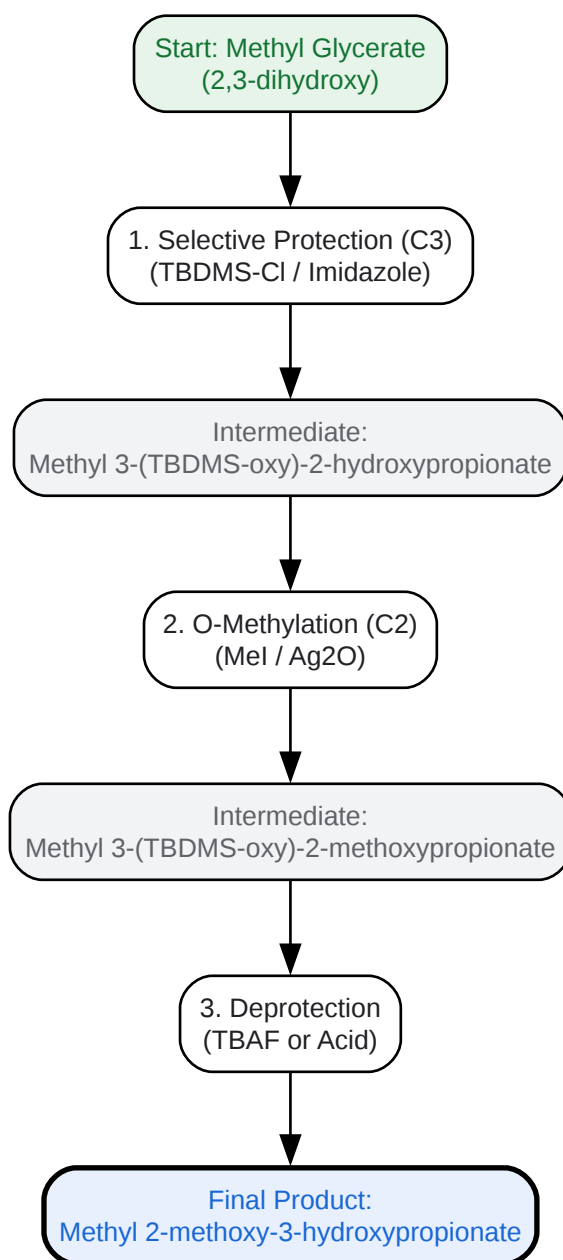
Route B: Hydroboration of 2-Methoxyacrylate (Scalable/Racemic)

For large-scale applications where chirality is induced later or not required, hydroboration offers a direct 2-step sequence.

Protocol:

- Starting Material: Methyl 2-methoxyacrylate.
- Step 1 (Hydroboration): Treatment with BH₃·THF. Boron adds to the less hindered C3 position.
- Step 2 (Oxidation): Workup with H₂O₂ / NaOH.
 - Result: Methyl 2-methoxy-3-hydroxypropionate.

Synthesis Workflow Diagram



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Figure 2: Step-by-step synthetic workflow using the protection-deprotection strategy for high regioselectivity.

Analytical Characterization

To validate the synthesis, researchers must confirm the position of the methoxy group.

NMR Expectations (1H NMR in CDCl₃)

- Methoxy (C2-OMe): Singlet,
3.4 – 3.5 ppm.
- Ester Methyl (COOMe): Singlet,
3.7 – 3.8 ppm.
- C2-H (Methine): Doublet of doublets (coupling with C3 protons),
3.9 – 4.1 ppm.
- C3-H (Methylene): Multiplet,
3.6 – 3.8 ppm.
 - Diagnostic: If the product were the 3-methoxy isomer, the C3 protons would shift downfield (due to OMe attachment) and appear as a distinct singlet or AB system closer to 3.5 ppm, while the C2 proton (attached to OH) would shift upfield relative to the OMe analog.

Applications in Drug Development

- Chiral Auxiliaries: The 2-methoxy group provides a rigidifying effect in the backbone of peptidomimetics, often used to inhibit proteases.
- Nucleoside Synthesis: Used as a C3-fragment donor in the synthesis of acyclic nucleoside phosphonates (antivirals).
- Polyketide Fragments: Serves as a building block for macrolide antibiotics where specific methoxy/hydroxy patterns are required for biological activity.

References

- Sigma-Aldrich. Methyl (R)-(-)-3-hydroxy-2-methylpropionate Product Sheet. (Note: Cited for structural analog comparison and handling safety).
- PubChem. Compound Summary: **Methyl 3-hydroxy-2-methoxypropanoate** (CAS 130427-16-6).^{[1][3][4]} National Library of Medicine.

- BLD Pharm.Product Catalog: **Methyl 3-hydroxy-2-methoxypropanoate**. Accessed 2025.[5]
- BenchChem.Synthesis of Propanoic Acid Derivatives: Technical Guide.

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Sources

- 1. 10303-88-5|(S)-Methyl 2,3-dihydroxypropanoate|BLD Pharm [bldpharm.com]
- 2. GSRS [precision.fda.gov]
- 3. 1247756-22-4|Methyl 2-hydroxy-3-methoxy-2-methylpropanoate|BLD Pharm [bldpharm.com]
- 4. 17860-39-8|Methyl 2-methoxy-2-methylpropanoate|BLD Pharm [bldpharm.com]
- 5. chem960.com [chem960.com]
- 6. KR20010019332A - Process for preparing methyl methoxy propionate - Google Patents [patents.google.com]
- 7. CN108586239B - A kind of preparation method of methyl 3-hydroxypropionate - Google Patents [patents.google.com]
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